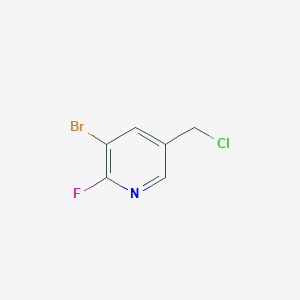

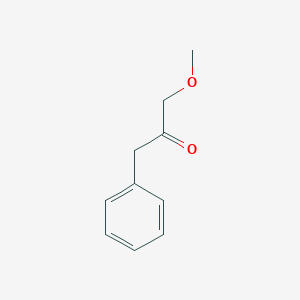

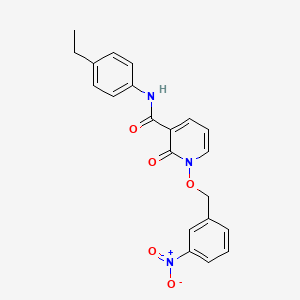

3-Bromo-5-(chloromethyl)-2-fluoropyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemoselective Functionalization for Diverse Chemical Synthesis

The chemoselective functionalization of halopyridines, including compounds similar to 3-Bromo-5-(chloromethyl)-2-fluoropyridine, plays a crucial role in organic synthesis. A significant application involves the selective amination of 5-bromo-2-chloro-3-fluoropyridine, highlighting the potential for creating various substituted pyridines. These reactions are pivotal for synthesizing complex molecules for medicinal chemistry and materials science. The process demonstrates the versatility of halopyridines in forming bonds with different functional groups, offering a pathway to synthesize a wide range of chemical structures (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Halogen-rich Intermediates for Medicinal Chemistry

The synthesis of halogen-rich pyridine derivatives, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, underscores the importance of compounds like 3-Bromo-5-(chloromethyl)-2-fluoropyridine in medicinal chemistry. These halopyridine isomers serve as valuable building blocks for developing new pharmaceutical agents. Their unique halogen composition makes them suitable for further functionalization, offering a versatile toolkit for drug discovery and development (Wu, Porter, Frennesson, & Saulnier, 2022).

Solvent Effects on Molecular Properties

Understanding the impact of solvents on the properties of halopyridines, including molecules like 3-Bromo-5-(chloromethyl)-2-fluoropyridine, is crucial for their application in various chemical reactions. Research on the solvent effects on similar compounds demonstrates the influence of solvent polarity on molecular parameters and vibrational frequencies. Such insights are essential for optimizing reaction conditions and enhancing the efficiency of chemical processes involving halopyridines (Bilkan, 2018).

Advanced Synthesis Techniques

Innovative synthesis methods for creating disubstituted fluoropyridines from halopyridine precursors highlight the significance of 3-Bromo-5-(chloromethyl)-2-fluoropyridine in advanced organic synthesis. These methods enable the production of complex pyridine derivatives with potential applications in pharmaceuticals and materials science. The use of boronic acids and Suzuki coupling reactions exemplifies the adaptability of halopyridines in forming diverse chemical structures (Sutherland & Gallagher, 2003).

Safety And Hazards

Orientations Futures

While specific future directions for 3-Bromo-5-(chloromethyl)-2-fluoropyridine are not available, there is a growing interest in the development of new synthetic routes for isoxazoles, a related class of compounds . These routes aim to be more eco-friendly and suitable for industrial manufacturing .

Propriétés

IUPAC Name |

3-bromo-5-(chloromethyl)-2-fluoropyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClFN/c7-5-1-4(2-8)3-10-6(5)9/h1,3H,2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONVXILFQDMYMEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)F)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-(chloromethyl)-2-fluoropyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2961113.png)

![8-(4-chlorobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2961114.png)

![N-benzyl-4-[(3-fluoro-4-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide](/img/structure/B2961119.png)

![(1R,5S)-3-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2961120.png)

![methyl 4-[({(2Z)-2-[(phenylsulfonyl)imino]-2,3-dihydro-1,3-thiazol-4-yl}acetyl)amino]benzoate](/img/structure/B2961128.png)

![4-chloro-N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2961134.png)